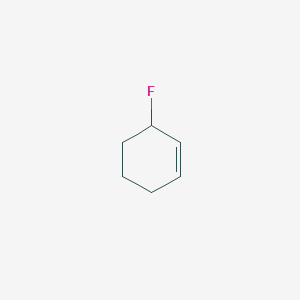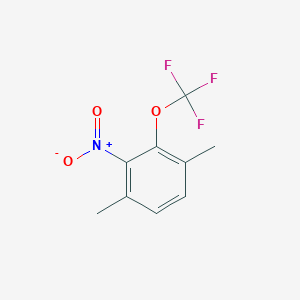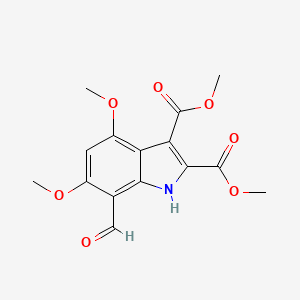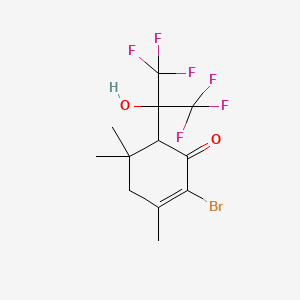![molecular formula C19H19NO4 B14064264 3-(Benzyloxy)-1-[(4-methoxyphenyl)methyl]pyrrolidine-2,5-dione CAS No. 922528-56-1](/img/structure/B14064264.png)
3-(Benzyloxy)-1-[(4-methoxyphenyl)methyl]pyrrolidine-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-3-(benzyloxy)-1-(4-methoxybenzyl)pyrrolidine-2,5-dione is a chiral compound that belongs to the class of pyrrolidine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(benzyloxy)-1-(4-methoxybenzyl)pyrrolidine-2,5-dione typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as ®-pyrrolidine-2,5-dione and benzyl alcohol derivatives.
Reaction Conditions: The reaction conditions may include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions.
Steps: The synthetic route may involve multiple steps, including protection and deprotection of functional groups, coupling reactions, and purification processes like recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of ®-3-(benzyloxy)-1-(4-methoxybenzyl)pyrrolidine-2,5-dione would be scaled up using optimized reaction conditions to ensure high yield and purity. This may involve continuous flow reactors, automated synthesis, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, where the benzyloxy group is converted to a benzaldehyde or benzoic acid derivative.
Reduction: Reduction reactions may involve the conversion of the pyrrolidine ring to a more saturated form.
Substitution: Substitution reactions can occur at the benzyloxy or methoxybenzyl groups, leading to various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzaldehyde derivatives, while reduction may produce more saturated pyrrolidine compounds.
Applications De Recherche Scientifique
Chemistry
In chemistry, ®-3-(benzyloxy)-1-(4-methoxybenzyl)pyrrolidine-2,5-dione is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology
In biological research, this compound may be studied for its potential biological activities, such as enzyme inhibition, receptor binding, or antimicrobial properties.
Medicine
In medicinal chemistry, ®-3-(benzyloxy)-1-(4-methoxybenzyl)pyrrolidine-2,5-dione is explored for its potential therapeutic applications, including as an anti-inflammatory, analgesic, or anticancer agent.
Industry
In the industrial sector, this compound may be used in the development of specialty chemicals, polymers, or as a precursor for other valuable compounds.
Mécanisme D'action
The mechanism of action of ®-3-(benzyloxy)-1-(4-methoxybenzyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions would require detailed biochemical studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
- ®-3-(benzyloxy)-1-(4-hydroxybenzyl)pyrrolidine-2,5-dione
- ®-3-(benzyloxy)-1-(4-chlorobenzyl)pyrrolidine-2,5-dione
- ®-3-(benzyloxy)-1-(4-nitrobenzyl)pyrrolidine-2,5-dione
Uniqueness
The uniqueness of ®-3-(benzyloxy)-1-(4-methoxybenzyl)pyrrolidine-2,5-dione lies in its specific functional groups, which confer distinct chemical and biological properties. The methoxybenzyl group, for example, may enhance its solubility, stability, or binding affinity compared to similar compounds.
Propriétés
Numéro CAS |
922528-56-1 |
|---|---|
Formule moléculaire |
C19H19NO4 |
Poids moléculaire |
325.4 g/mol |
Nom IUPAC |
1-[(4-methoxyphenyl)methyl]-3-phenylmethoxypyrrolidine-2,5-dione |
InChI |
InChI=1S/C19H19NO4/c1-23-16-9-7-14(8-10-16)12-20-18(21)11-17(19(20)22)24-13-15-5-3-2-4-6-15/h2-10,17H,11-13H2,1H3 |
Clé InChI |
RLCVNZFLCSOQTG-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)CN2C(=O)CC(C2=O)OCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzoic acid, 4-[[[3,4-bis(1-methylethyl)phenyl]amino]carbonyl]-](/img/structure/B14064184.png)
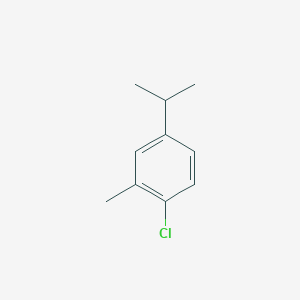
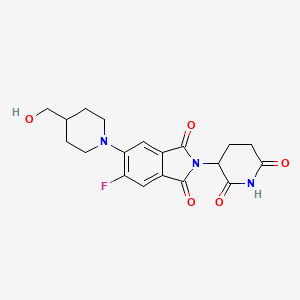

![8,9-Dimethoxy-5,6-dihydropyrrolo[2,1-a]isoquinoline-2,3-dione](/img/structure/B14064200.png)
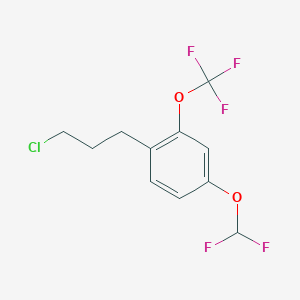

![1-[10,16-bis[3,5-bis(trifluoromethyl)phenyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-13-yl]-7-(trifluoromethyl)-3,4-dihydro-2H-quinoline](/img/structure/B14064232.png)
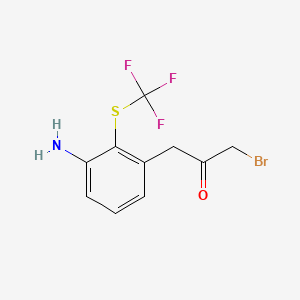
![N-[(E)-Aminomethylidene]formamide](/img/structure/B14064245.png)
